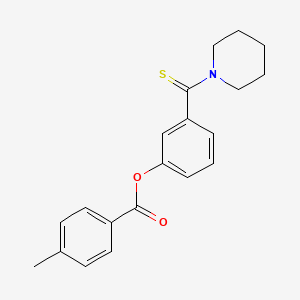

![molecular formula C26H30N2O2 B11663746 (3,5-Dimethylpiperidin-1-yl)[2-(4-propoxyphenyl)quinolin-4-yl]methanone](/img/structure/B11663746.png)

(3,5-Dimethylpiperidin-1-yl)[2-(4-propoxyphenyl)quinolin-4-yl]methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3,5-Dimethylpiperidin-1-yl)[2-(4-Propoxyphenyl)chinolin-4-yl]methanon ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung weist einen Chinolinkern auf, der mit einer Propoxyphenylgruppe und einer Dimethylpiperidinylgruppe substituiert ist. Dadurch ist sie ein interessantes Molekül aufgrund ihrer einzigartigen strukturellen Eigenschaften und potenziellen biologischen Aktivitäten.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (3,5-Dimethylpiperidin-1-yl)[2-(4-Propoxyphenyl)chinolin-4-yl]methanon beinhaltet typischerweise mehrstufige organische Reaktionen.

Synthese des Chinolinkerns: Der Chinolinkern kann durch die Skraup-Synthese hergestellt werden, die die Cyclisierung von Anilinderivaten mit Glycerin und Schwefelsäure in Gegenwart eines Oxidationsmittels wie Nitrobenzol beinhaltet.

Einführung der Propoxyphenylgruppe: Die Propoxyphenylgruppe kann durch eine Friedel-Crafts-Alkylierungsreaktion eingeführt werden, bei der der Chinolinkern mit 4-Propoxybenzylchlorid in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid reagiert.

Anbindung der Dimethylpiperidinylgruppe: Der letzte Schritt beinhaltet die nucleophile Substitutionsreaktion, bei der das Chinolinderivat unter basischen Bedingungen mit 3,5-Dimethylpiperidin reagiert, um die endgültige Verbindung zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu könnte die Verwendung von Durchflussreaktoren gehören, um die Reaktionsbedingungen besser zu kontrollieren und die Reaktionen auf den industriellen Bedarf zu skalieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(3,5-Dimethylpiperidin-1-yl)[2-(4-Propoxyphenyl)chinolin-4-yl]methanon kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was möglicherweise zur Bildung von Chinolin-N-Oxiden führt.

Reduktion: Reduktionsreaktionen unter Verwendung von Wasserstoffgas und einem Palladiumkatalysator können den Chinolinring zu Tetrahydrochinolinderivaten reduzieren.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere am Chinolin-Stickstoff oder am Piperidin-Stickstoff, unter Verwendung von Reagenzien wie Alkylhalogeniden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromtrioxid, saure oder basische Bedingungen.

Reduktion: Wasserstoffgas, Palladium auf Kohle, milde Temperaturen.

Substitution: Alkylhalogenide, starke Basen wie Natriumhydrid oder Kalium-tert-butoxid.

Hauptprodukte

Oxidation: Chinolin-N-Oxide.

Reduktion: Tetrahydrochinolinderivate.

Substitution: Alkylierte Chinolin- oder Piperidinderivate.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird (3,5-Dimethylpiperidin-1-yl)[2-(4-Propoxyphenyl)chinolin-4-yl]methanon auf sein Potenzial als Baustein bei der Synthese komplexerer Moleküle untersucht. Seine einzigartige Struktur ermöglicht die Erforschung neuer Reaktionswege und die Entwicklung neuer Verbindungen.

Biologie

Biologisch kann diese Verbindung aufgrund ihrer strukturellen Ähnlichkeit mit bekannten bioaktiven Molekülen interessante pharmakologische Eigenschaften aufweisen. Sie könnte auf ihr Potenzial als antimikrobielles, entzündungshemmendes oder Antikrebsmittel untersucht werden.

Medizin

In der Medizin sind die potenziellen therapeutischen Wirkungen der Verbindung von Interesse. Die Forschung kann sich auf ihre Fähigkeit konzentrieren, mit spezifischen biologischen Zielen wie Enzymen oder Rezeptoren zu interagieren, um physiologische Prozesse zu modulieren.

Industrie

Industriell könnte (3,5-Dimethylpiperidin-1-yl)[2-(4-Propoxyphenyl)chinolin-4-yl]methanon bei der Entwicklung neuer Materialien oder als Zwischenprodukt bei der Synthese von Pharmazeutika und Agrochemikalien verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von (3,5-Dimethylpiperidin-1-yl)[2-(4-Propoxyphenyl)chinolin-4-yl]methanon hängt von seinem spezifischen biologischen Ziel ab. Wenn es beispielsweise als Enzyminhibitor wirkt, kann es an das aktive Zentrum des Enzyms binden und die Substratbindung und die anschließende katalytische Aktivität verhindern. Alternativ kann es, wenn es mit einem Rezeptor interagiert, die Wirkung natürlicher Liganden nachahmen oder blockieren und so Signaltransduktionswege modulieren.

Wissenschaftliche Forschungsanwendungen

4-(3,5-DIMETHYLPIPERIDINE-1-CARBONYL)-2-(4-PROPOXYPHENYL)QUINOLINE has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(3,5-DIMETHYLPIPERIDINE-1-CARBONYL)-2-(4-PROPOXYPHENYL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(3,5-Dimethylpiperidin-1-yl)[2-(5-Ethylthiophen-2-yl)chinolin-4-yl]methanon: Ähnlich in der Struktur, aber mit einer Ethylthiophenylgruppe anstelle einer Propoxyphenylgruppe.

(3,5-Dimethylpiperidin-1-yl)[2-(4-Methoxyphenyl)chinolin-4-yl]methanon: Ähnlich, aber mit einer Methoxyphenylgruppe.

Einzigartigkeit

(3,5-Dimethylpiperidin-1-yl)[2-(4-Propoxyphenyl)chinolin-4-yl]methanon ist einzigartig aufgrund der spezifischen Kombination seiner Substituenten, die im Vergleich zu seinen Analoga unterschiedliche chemische und biologische Eigenschaften verleihen können. Insbesondere die Propoxyphenylgruppe kann ihre Lipophilie und Fähigkeit beeinflussen, mit biologischen Membranen oder Zielen zu interagieren.

Dieser detaillierte Überblick bietet ein umfassendes Verständnis von (3,5-Dimethylpiperidin-1-yl)[2-(4-Propoxyphenyl)chinolin-4-yl]methanon, einschließlich seiner Synthese, Reaktionen, Anwendungen, seines Wirkmechanismus und seines Vergleichs mit ähnlichen Verbindungen.

Eigenschaften

Molekularformel |

C26H30N2O2 |

|---|---|

Molekulargewicht |

402.5 g/mol |

IUPAC-Name |

(3,5-dimethylpiperidin-1-yl)-[2-(4-propoxyphenyl)quinolin-4-yl]methanone |

InChI |

InChI=1S/C26H30N2O2/c1-4-13-30-21-11-9-20(10-12-21)25-15-23(22-7-5-6-8-24(22)27-25)26(29)28-16-18(2)14-19(3)17-28/h5-12,15,18-19H,4,13-14,16-17H2,1-3H3 |

InChI-Schlüssel |

PLJFGSXDTVHLKN-UHFFFAOYSA-N |

Kanonische SMILES |

CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CC(CC(C4)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11663673.png)

![4-[(E)-{2-[2-(pyridin-2-ylsulfanyl)propanoyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B11663677.png)

![N'-[(E)-(2-fluorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11663680.png)

![Methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11663697.png)

![6,8-dibromo-3-{[2-(4-nitrophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one](/img/structure/B11663703.png)

![6-Amino-3-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11663709.png)

![N'-[(1Z)-1-(4-bromophenyl)ethylidene]furan-2-carbohydrazide](/img/structure/B11663711.png)

![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11663717.png)

![3-benzyl-2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11663721.png)

![N'-[(E)-(4-fluorophenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11663725.png)

![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11663738.png)

![(5Z)-5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11663747.png)